molecular formula C17H13ClN2O2S B14670214 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- CAS No. 49779-95-5

5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)-

Katalognummer: B14670214
CAS-Nummer: 49779-95-5
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: WFGFPCQTDIRWHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- is a complex organic compound with the molecular formula C11H8ClNO2S This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Attachment of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, typically involving aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Thiazoleacetic acid, 4-(4-bromophenyl)-2-(phenylamino)-: Similar structure but with a bromine atom instead of chlorine.

    5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-(phenylamino)-: Similar structure but with a fluorine atom instead of chlorine.

    5-Thiazoleacetic acid, 4-(4-methylphenyl)-2-(phenylamino)-: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

49779-95-5

Molekularformel

C17H13ClN2O2S

Molekulargewicht

344.8 g/mol

IUPAC-Name

2-[2-anilino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O2S/c18-12-8-6-11(7-9-12)16-14(10-15(21)22)23-17(20-16)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H,21,22)

InChI-Schlüssel

WFGFPCQTDIRWHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.